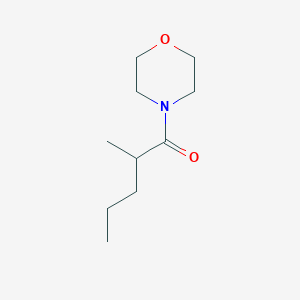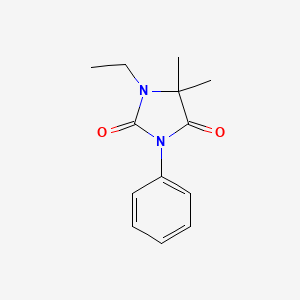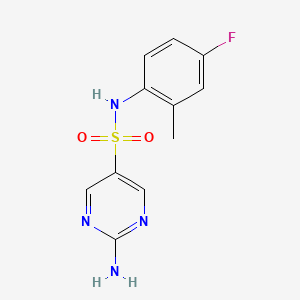![molecular formula C20H27N3O5S B7561346 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as AZD-9291 and has been studied extensively for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves the inhibition of the T790M mutant EGFR. The compound binds to the ATP-binding site of the mutant EGFR and prevents the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the EGFR, while having minimal effects on normal cells. Additionally, the compound has been shown to have good pharmacokinetic properties, making it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects on other proteins.
Orientations Futures
There are several future directions for the research and development of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one. These include:
1. Clinical trials to evaluate the safety and efficacy of the compound in patients with NSCLC.
2. Development of combination therapies that incorporate this compound with other anti-cancer agents.
3. Investigation of the potential for the compound to inhibit other mutant forms of EGFR or other oncogenic proteins.
4. Exploration of the potential for the compound to be used in the treatment of other types of cancer.
5. Development of more efficient and scalable methods for the synthesis of the compound.
6. Investigation of the potential for the compound to be used in combination with immunotherapies to enhance anti-tumor immune responses.
In conclusion, this compound is a promising compound for the treatment of NSCLC and other types of cancer. Its potent anti-cancer activity, selectivity for cancer cells with the T790M mutation in the EGFR, and good pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves several steps. The first step involves the preparation of 3-aminopiperidine, which is then reacted with azepan-1-carbonyl chloride to produce 3-(azepan-1-ylcarbonyl)piperidine. The next step involves the reaction of 3-(azepan-1-ylcarbonyl)piperidine with 4-fluorobenzenesulfonyl chloride to produce this compound.
Applications De Recherche Scientifique
6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the growth of cancer cells that harbor the T790M mutation in the epidermal growth factor receptor (EGFR). This mutation is commonly found in patients with non-small cell lung cancer (NSCLC) and is associated with resistance to EGFR inhibitors.
Propriétés
IUPAC Name |
6-[3-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c24-19-14-28-18-8-7-16(12-17(18)21-19)29(26,27)23-11-5-6-15(13-23)20(25)22-9-3-1-2-4-10-22/h7-8,12,15H,1-6,9-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXGGOLQBJUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)